1-Bromo-2-methylpentane

Beschreibung

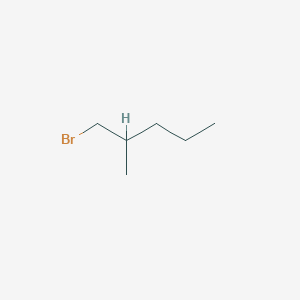

1-Bromo-2-methylpentane (CAS 25346-33-2) is a branched primary alkyl bromide with the molecular formula C₆H₁₃Br and a molecular weight of 165.07 g/mol. Structurally, it consists of a pentane backbone substituted with a bromine atom at the first carbon and a methyl group at the second carbon (InChI: 1S/C6H13Br/c1-3-4-6(2)5-7/h6H,3-5H2,1-2H3) .

Eigenschaften

IUPAC Name |

1-bromo-2-methylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Br/c1-3-4-6(2)5-7/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYMWZIKZUHBKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871348 | |

| Record name | Pentane, 1-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25346-33-2 | |

| Record name | 1-Bromo-2-methylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25346-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane, 1-bromo-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025346332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 1-bromo-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 1-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-methylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The free radical bromination of 2-methylpentane employs molecular bromine (Br₂) under ultraviolet (UV) light or peroxide initiation. The reaction proceeds via a chain mechanism:

-

Initiation : Br₂ undergoes homolytic cleavage to generate bromine radicals (Br- ).

-

Propagation : A hydrogen atom is abstracted from 2-methylpentane, forming a secondary alkyl radical. Bromine radical addition then produces 1-bromo-2-methylpentane.

-

Termination : Radical recombination halts the chain process.

Key Conditions :

-

Temperature : 25–40°C (mild exothermicity necessitates temperature control).

-

Solvent : Non-polar media (e.g., CCl₄) to stabilize radical intermediates.

-

Initiators : Di-tert-butyl peroxide or azobisisobutyronitrile (AIBN) enhances radical yield.

Table 1: Optimization of Free Radical Bromination

| Parameter | Effect on Yield | Optimal Value |

|---|---|---|

| Br₂ Stoichiometry | Excess Br₂ increases side products | 1.1 equivalents |

| UV Intensity | Higher intensity accelerates initiation | 254 nm, 15 W |

| Reaction Time | Prolonged duration favors termination | 4–6 hours |

| Purity of 2-Methylpentane | Impurities quench radicals | ≥99% |

Yield : 60–75% under optimized conditions, with this compound as the major product. Competing pathways form 2-bromo-2-methylpentane (tertiary bromide) due to radical stability, necessitating careful fractional distillation for isolation.

Hydrobromination of 2-Methyl-1-pentene

Anti-Markovnikov Addition via Peroxide Effect

The reaction of 2-methyl-1-pentene with hydrogen bromide (HBr) in the presence of peroxides (e.g., benzoyl peroxide) follows a radical mechanism, yielding this compound as the anti-Markovnikov product:

Advantages :

-

High regioselectivity (>90%) for the primary bromide.

-

Scalable to industrial production with continuous-flow reactors.

Limitations :

-

Peroxide initiators require inert atmospheres to prevent combustion.

-

HBr gas handling demands corrosion-resistant equipment.

Table 2: Hydrobromination Efficiency

| Condition | Outcome |

|---|---|

| HBr Gas Purity | ≥99% minimizes side reactions |

| Peroxide Concentration | 0.5–1.0 mol% maximizes yield |

| Temperature | 0–10°C suppresses polymerization |

Yield : 80–85% with 99% purity post-distillation.

Nucleophilic Substitution of 2-Methyl-1-pentanol

SN₂ Reaction with Hydrogen Bromide

Primary alcohols react with HBr in concentrated sulfuric acid (H₂SO₄) to form alkyl bromides via an SN₂ mechanism:

Critical Factors :

-

Acid Concentration : 48% HBr in H₂SO₄ ensures protonation of the hydroxyl group.

-

Reaction Time : 12–24 hours under reflux.

Table 3: Substitution Reaction Parameters

| Variable | Optimal Range |

|---|---|

| HBr:H₂SO₄ Ratio | 1:2 (v/v) |

| Temperature | 100–110°C (reflux) |

| Alcohol Purity | ≥98% |

Yield : 70–78%, with side products including alkenes (via elimination) and ethers.

Industrial-Scale Production Considerations

Continuous-Flow Radical Bromination

Modern facilities employ tubular reactors for enhanced heat dissipation and safety:

-

Residence Time : 2–3 minutes per reactor segment.

-

Productivity : 500–1,000 kg/day at 85% conversion.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Free Radical | 60–75 | 95 | Moderate | 120–150 |

| Hydrobromination | 80–85 | 99 | High | 90–110 |

| Nucleophilic Substitution | 70–78 | 97 | Low | 140–170 |

Hydrobromination emerges as the most efficient route, balancing yield, cost, and scalability.

Emerging Techniques and Research Directions

Photocatalytic Bromination

Recent studies explore visible-light catalysts (e.g., eosin Y) for selective C–H bromination, reducing reliance on UV light. Preliminary yields reach 50–60% at ambient temperatures.

Biocatalytic Approaches

Engineered enzymes (e.g., halohydrin dehalogenases) show promise for enantioselective bromination, though applications remain experimental.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-2-methylpentane undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: In these reactions, the bromine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions (OH-), cyanide ions (CN-), and alkoxide ions (RO-). The reaction conditions typically involve the use of a polar solvent such as water or alcohol.

Elimination Reactions: this compound can undergo elimination reactions to form alkenes. The reaction involves the removal of a hydrogen atom and the bromine atom, resulting in the formation of a double bond. Common bases used in these reactions include potassium hydroxide (KOH) and sodium ethoxide (NaOEt).

Common Reagents and Conditions:

Nucleophilic Substitution: Hydroxide ions (OH-), cyanide ions (CN-), alkoxide ions (RO-), polar solvents (water, alcohol).

Elimination: Potassium hydroxide (KOH), sodium ethoxide (NaOEt), heat.

Major Products:

Nucleophilic Substitution: Alcohols, nitriles, ethers.

Elimination: Alkenes.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-methylpentane has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and kinetics.

Biology: It can be used as a reagent in biochemical assays and as a precursor for the synthesis of biologically active molecules.

Medicine: It is used in the synthesis of pharmaceutical compounds and as a starting material for the development of new drugs.

Industry: It is used in the production of specialty chemicals, agrochemicals, and polymers.

Wirkmechanismus

The mechanism of action of 1-bromo-2-methylpentane in chemical reactions involves the formation of a carbocation intermediate. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new bond. In elimination reactions, the removal of a hydrogen atom and the bromine atom leads to the formation of a double bond. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

Key Physical Properties (Experimental and Calculated):

The compound is used in organic synthesis, particularly in electro-carboxylation reactions to produce carboxylic acids like 3-methylhexanoic acid . Its reactivity in reduction and substitution reactions is influenced by its primary bromide structure and β-carbon methyl substituent .

Comparison with Similar Compounds

Structural and Reactivity Comparisons

1-Bromo-2-methylpentane is compared with analogous bromoalkanes to highlight the effects of branching, substituent position, and halide classification (primary/secondary/tertiary).

Table 1: Key Properties and Reactivity of Selected Bromoalkanes

Key Observations:

Branching Effects :

- The β-methyl group in this compound reduces its SN2 reactivity compared to straight-chain 1-bromopentane. For example, lithium triethylborohydride reduces this compound slower than n-octyl bromide but faster than tertiary halides like neopentyl bromide .

- Boiling points decrease with branching: this compound (144°C) vs. hypothetical higher values for linear isomers .

Electrochemical Carboxylation: this compound undergoes electro-carboxylation to form 3-methylhexanoic acid in undivided cells, contrasting with 1,4-dibromo-2-butene, which reacts via a different pathway due to its conjugated dihalide structure .

Thermodynamic Properties :

- Calculated Gibbs free energy (ΔfG° = 11.52 kJ/mol) and enthalpy (ΔfH° = -146.12 kJ/mol) for this compound reflect its stability compared to more strained tertiary bromides .

Reduction Reactions

Lithium triethylborohydride (LiEt₃BH) efficiently reduces this compound to 2-methylpentane in quantitative yields under mild conditions (1 hour), outperforming traditional reagents like LiAlH₄ .

Table 2: Reduction Efficiency of LiEt₃BH vs. LiAlH₄

| Substrate | Reagent | Time | Yield |

|---|---|---|---|

| This compound | LiEt₃BH | 1 h | ~100% |

| This compound | LiAlH₄ | 24 h | <50% |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-bromo-2-methylpentane, and how do reaction conditions influence yield?

- Answer: The compound is synthesized via radical bromination of 2-methylpentane using Br₂ under UV light or peroxide initiation. Industrial methods employ continuous flow reactors for optimized temperature/pressure control. Key factors include radical initiator type (e.g., AIBN vs. peroxides), reaction time, and bromine stoichiometry. Yields >80% are achievable under controlled conditions .

Q. What reaction mechanisms dominate with this compound, and how are they distinguished experimentally?

- Answer: The compound undergoes E2 elimination (base-dependent, stereospecific) and SN2 substitution (polar solvents, nucleophile strength). To distinguish:

- E2 : Use strong bases (e.g., KOtBu) in aprotic solvents (e.g., DMSO); monitor alkene formation via GC-MS.

- SN2 : Weak nucleophiles (e.g., NaI) in polar solvents (e.g., acetone); track bromide displacement via halide tests .

Q. How does steric hindrance in this compound affect its reactivity compared to tertiary bromides?

- Answer: The secondary bromide has moderate steric hindrance, favoring SN2 over tertiary analogs but slower than primary bromides. Transition state accessibility in SN2 is limited by the methyl group at C2, while E2 requires antiperiplanar β-H and Br alignment. Comparative kinetic studies with 2-bromo-2-methylpentane show tertiary analogs favor elimination due to carbocation stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize alkene yield in E2 elimination?

- Answer:

- Base strength : Strong, bulky bases (e.g., LDA) enhance E2 over SN2.

- Solvent polarity : Low-polarity solvents (e.g., THF) favor elimination.

- Temperature : Elevated temps (70–100°C) accelerate kinetics.

- Kinetic control : Short reaction times minimize side reactions. Computational modeling (DFT) predicts transition state energies for condition optimization .

Q. What computational tools are effective for modeling reaction pathways of this compound?

- Answer:

- Density Functional Theory (DFT) : Calculates activation energies for SN2/E2 pathways.

- Retrosynthesis AI : Tools like Pistachio/Reaxys predict feasible synthetic routes and intermediates.

- Molecular Dynamics : Simulates solvent effects on reaction kinetics. Published studies correlate computed ΔG‡ with experimental rate constants .

Q. How do solvent polarity and protic/aprotic environments influence SN2 vs E2 competition?

- Answer:

- Polar aprotic solvents (e.g., DMF): Stabilize transition states for both mechanisms but favor SN2 with small nucleophiles.

- Polar protic solvents (e.g., ethanol): Stabilize carbocations, indirectly promoting E1 or E2.

- Kinetic isotope effects (KIE) : Deuterated solvents reduce SN2 rates, highlighting solvent participation .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported physical properties (e.g., boiling point)?

- Answer: Discrepancies arise from measurement conditions (e.g., pressure). Example:

- Boiling point : 144°C (760 mmHg) vs. 139°C (8 mmHg) .

- Resolution : Cross-reference data with standardized sources (NIST, PubChem) and validate via differential scanning calorimetry (DSC).

Methodological Tables

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 165.07 g/mol | PubChem |

| Boiling Point (760 mmHg) | 144°C | CAS |

| Density (20°C) | 1.169 g/cm³ | ChemIDplus |

| E2 Activation Energy (DFT) | ~35 kcal/mol | Computational |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.